
GSK1324726A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of I-BET726 involves the creation of a tetrahydroquinoline-based structure. The process typically includes:
Formation of the core structure: This involves the cyclization of appropriate precursors to form the tetrahydroquinoline core.
Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and selectivity towards BET proteins.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity levels
Industrial Production Methods: Industrial production of I-BET726 follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated synthesis and high-throughput purification methods to meet the demand for research and clinical applications .
Analyse Chemischer Reaktionen
Key Reaction Conditions:
Step | Reagents/Conditions | Product | Yield |
---|---|---|---|
Cyclization | PPA, 110°C | 50 | 29% |
Reductive amination | TiCl₄, NaBH₄ | 10/11 | 15% |
Suzuki Coupling for 6-Position Functionalization
The 6-bromo-THQ intermediate (56 ) undergoes Suzuki-Miyaura cross-coupling with arylboronic acids to introduce diverse substituents (e.g., phenyl, methoxyphenyl). For example:
-
Reaction of 56 with phenylboronic acid yields 16 (R₆ = H), which shows high ApoA1 activation (EC₅₀ = 0.03 µM) .
-
Electron-withdrawing groups (e.g., CF₃ in 34 ) reduce potency, while electron-donating groups (e.g., OMe in 21 ) enhance activity .
Representative Examples:
Compound | R₆ Substituent | ApoA1 EC₅₀ (µM) | BRD4 IC₅₀ (µM) |
---|---|---|---|
16 | H | 0.03 | 0.041 |
21 | 4-OMe | 0.02 | 0.031 |
34 | 4-CF₃ | 0.06 | 0.053 |
Reductive Amination for 4-Position Modification
The 4-position of the THQ core is functionalized via reductive amination with substituted anilines. For example:
-
Reaction of 55 (deprotected formamide intermediate) with 4-methoxyaniline and NaBH(OAc)₃ yields 21 (EC₅₀ = 0.02 µM) .
-
Stereochemistry at the 2- and 4-positions (cis vs. trans) significantly impacts activity, with cis isomers showing >10-fold higher potency .
Stereochemical Optimization
The THQ 2-methyl group is essential for activity. Removal (e.g., 45 ) reduces potency by 5–10 fold in both ApoA1 and BET assays . Enantiomerically pure compounds (e.g., 47 , this compound) are synthesized via chiral resolution or asymmetric catalysis, achieving IC₅₀ values of 22–41 nM against BRD2/3/4 .
Enantiomer Comparison:
Compound | BRD4 IC₅₀ (µM) | Selectivity (vs. BRD2/3) |
---|---|---|
46 (R-enantiomer) | 0.022 | 1.5–2.5 fold |
47 (S-enantiomer) | 0.019 | 1.8–3.0 fold |
Critical Step Yields:
Intermediate | Yield |
---|---|
63 | 43% |
65 | 56% |
67 | 67% |
Stability and Reactivity Considerations
Wissenschaftliche Forschungsanwendungen
I-BET726 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Krebsforschung: Es hat eine Wirksamkeit bei der Hemmung des Wachstums verschiedener Krebszellen gezeigt, darunter Plattenepithelkarzinome der Haut und Neuroblastome
Epigenetische Studien: Als BET-Inhibitor wird I-BET726 verwendet, um die Rolle von BET-Proteinen bei der Genregulation und epigenetischen Modifikationen zu untersuchen
Autoimmunerkrankungen: Die Forschung hat gezeigt, dass I-BET726 Immunantworten modulieren kann, was es zu einem potenziellen therapeutischen Mittel für Autoimmunerkrankungen macht.
5. Wirkmechanismus
I-BET726 übt seine Wirkung aus, indem es BET-Proteine, insbesondere BRD4, hemmt. BET-Proteine sind epigenetische Leser, die acetylierte Lysine auf Histonen erkennen und so die Expression von Genen regulieren, die an Zellwachstum und Onkogenese beteiligt sind. Durch die Hemmung von BRD4 stört I-BET726 die Transkription wichtiger Onkogene wie MYCN und BCL2, was zu einer verringerten Zellproliferation und einer erhöhten Apoptose führt .
Ähnliche Verbindungen:
JQ1: Ein weiterer BET-Inhibitor mit einem ähnlichen Wirkmechanismus, aber einer unterschiedlichen chemischen Struktur.
CPI203: Ein BET-Inhibitor mit vergleichbarer Wirksamkeit in Krebsmodellen.
AZD5153: Ein dualer Bromodomänen-Inhibitor mit potenter Antikrebsaktivität
Einzigartigkeit von I-BET726: I-BET726 zeichnet sich durch seine hohe Selektivität und Potenz gegenüber BET-Proteinen, insbesondere BRD4, aus. Es hat eine überlegene Wirksamkeit bei der Hemmung des Krebszellwachstums gezeigt im Vergleich zu anderen BET-Inhibitoren wie JQ1, CPI203 und AZD5153 .
Wirkmechanismus
I-BET726 exerts its effects by inhibiting BET proteins, particularly BRD4. BET proteins are epigenetic readers that recognize acetylated lysines on histones, thereby regulating the expression of genes involved in cell growth and oncogenesis. By inhibiting BRD4, I-BET726 disrupts the transcription of key oncogenes such as MYCN and BCL2, leading to reduced cell proliferation and increased apoptosis .
Vergleich Mit ähnlichen Verbindungen
JQ1: Another BET inhibitor with a similar mechanism of action but different chemical structure.
CPI203: A BET inhibitor with comparable efficacy in cancer models.
AZD5153: A dual bromodomain inhibitor with potent anti-cancer activity
Uniqueness of I-BET726: I-BET726 stands out due to its high selectivity and potency towards BET proteins, particularly BRD4. It has shown superior efficacy in inhibiting cancer cell growth compared to other BET inhibitors like JQ1, CPI203, and AZD5153 .
Biologische Aktivität
GSK1324726A, also known as I-BET726, is a potent inhibitor of bromodomain and extraterminal (BET) proteins, specifically designed to modulate gene expression linked to various diseases, including cancer and inflammatory disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
This compound functions by inhibiting BET bromodomains, which are critical for the recognition of acetylated lysines on histones and non-histone proteins. This inhibition leads to the suppression of transcriptional programs associated with oncogenes and inflammatory cytokines. Notably, this compound has shown significant effects on the expression of genes involved in cancer progression and inflammation.
Key Research Findings
-
Antiproliferative Effects :
- This compound exhibits strong antiproliferative activity across various cancer cell lines. In particular, it has been tested in neuroblastoma models where it induced significant growth inhibition and cytotoxicity regardless of MYCN amplification status .
- In a study involving murine models of septic shock, this compound demonstrated dose-dependent inhibition of PAI-1 expression, a key acute phase protein involved in inflammation .
-
Induction of Apoptosis :
- Treatment with this compound resulted in the induction of apoptosis in several neuroblastoma cell lines. Specifically, caspase activation was observed as early as 24 hours post-treatment, with effects correlating with the level of cytotoxicity .
- Gene expression analyses indicated that this compound down-regulates BCL2 and MYCN, which are crucial for cell survival and proliferation .
-
Therapeutic Potential :
- The compound has shown promise in preclinical studies as a therapeutic agent for various cancers due to its ability to target MYC-driven pathways .
- In models of inflammation, this compound has been effective in reducing cytokine-induced activation of hepatic stellate cells, suggesting its potential use in fibrotic diseases .
Table 1: Summary of Biological Activities
Case Studies
-
Neuroblastoma Model :
A study evaluated the effects of this compound on neuroblastoma cell lines SK-N-AS, SK-N-SH, and CHP-212. The compound induced G1 cell cycle arrest and apoptosis selectively in CHP-212 cells, demonstrating its potential as a targeted therapy for aggressive pediatric cancers . -
Septic Shock Model :
In a murine model of septic shock, mice treated with this compound showed improved survival rates compared to controls. This highlights the compound's efficacy in acute inflammatory conditions and its potential application in treating sepsis .
Eigenschaften
IUPAC Name |
4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3/c1-15-13-23(27-21-10-8-20(26)9-11-21)22-14-19(7-12-24(22)28(15)16(2)29)17-3-5-18(6-4-17)25(30)31/h3-12,14-15,23,27H,13H2,1-2H3,(H,30,31)/t15-,23+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWSUKOIROHXAP-NPMXOYFQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.